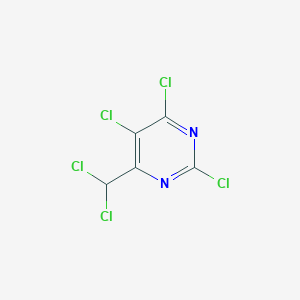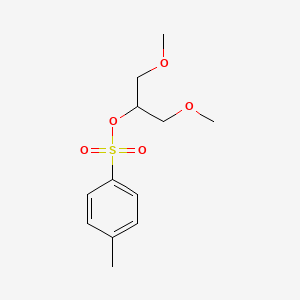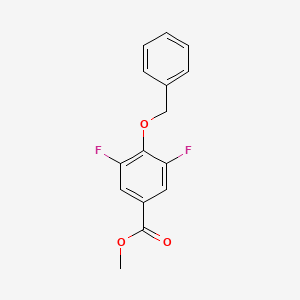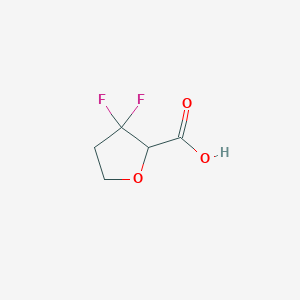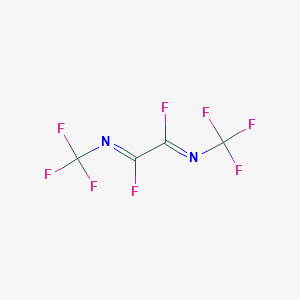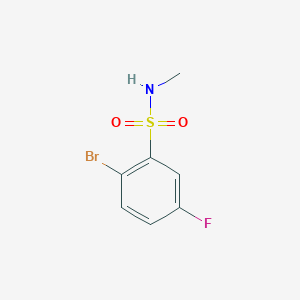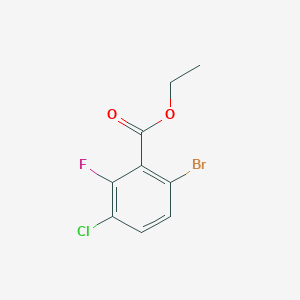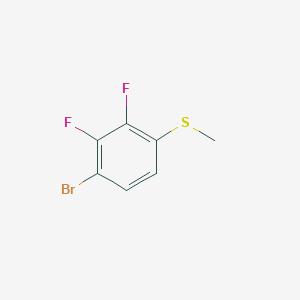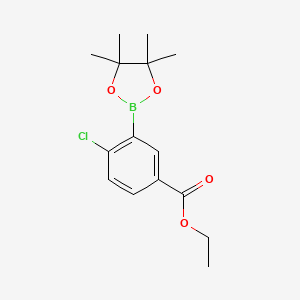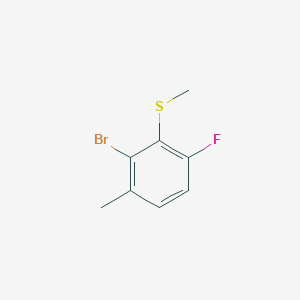
(2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane” is a chemical compound with the CAS Number: 1823520-30-4 . It has a molecular weight of 235.12 and its IUPAC name is this compound . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BrFS/c1-5-3-4-6(10)8(11-2)7(5)9/h3-4H,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 235.12 . It is in liquid form . More detailed physical and chemical properties are not available in the search results.科学研究应用
BFMPS has been studied for its potential to be used in a variety of scientific research applications. It has been found to have potential applications in biochemistry, pharmacology, and toxicology. It has also been studied as a potential inhibitor of certain enzymes, and as a potential drug delivery system.
作用机制
The mechanism of action of BFMPS is still not fully understood. However, it is believed that it may act as an inhibitor of certain enzymes, as well as a drug delivery system. It has been found to interact with various proteins and enzymes, which may be responsible for its biochemical and physiological effects.
Biochemical and Physiological Effects
BFMPS has been found to have a variety of biochemical and physiological effects. It has been found to interact with certain proteins and enzymes, which may be responsible for its effects. It has also been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been found to have potential applications in cancer research, as it has been found to have potential anti-tumor properties.
实验室实验的优点和局限性
BFMPS has been found to have a variety of advantages and limitations for use in laboratory experiments. One of the main advantages of using BFMPS is its low toxicity, which makes it a safe compound for use in laboratory experiments. Additionally, BFMPS has been found to have a high binding affinity for certain proteins and enzymes, which makes it a useful tool for studying these proteins and enzymes. However, one of the main limitations of using BFMPS is its low solubility in water, which can make it difficult to use in some experiments.
未来方向
There are a variety of potential future directions for research on BFMPS. These include further research into its mechanism of action, potential applications in cancer research, and its potential use as a drug delivery system. Additionally, further research into its biochemical and physiological effects could provide insights into its potential therapeutic applications. Finally, further research into its solubility in water could lead to improved methods for using BFMPS in laboratory experiments.
合成方法
BFMPS is synthesized through a two-step process. The first step involves the reaction of 4-bromo-3-fluorophenylsulfanylmethyl chloride with potassium carbonate in an aqueous solution of methanol. This reaction produces 2-bromo-6-fluoro-3-methylphenylsulfanylmethyl chloride. The second step involves the reaction of this intermediate with dimethylsulfide in aqueous methanol. This reaction forms 2-bromo-6-fluoro-3-methylphenyl)(methyl)sulfane.
安全和危害
属性
IUPAC Name |
3-bromo-1-fluoro-4-methyl-2-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFS/c1-5-3-4-6(10)8(11-2)7(5)9/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGUOFZHKJTBQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)SC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


